N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a methylsulfanyl-substituted phenyl group. Its molecular architecture combines sulfonamide and oxadiazole pharmacophores, which are commonly associated with biological activities such as enzyme inhibition and receptor modulation . The compound’s synthesis likely involves cyclization reactions to form the oxadiazole core, followed by sulfonamide coupling, as inferred from analogous methodologies in related compounds (see ). Structural characterization would employ techniques like NMR, IR, and X-ray crystallography, utilizing tools such as SHELXL for refinement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c1-24(14-5-8-16-17(11-14)28-12-27-16)32(25,26)18-9-10-31-19(18)21-22-20(23-29-21)13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZXXSMSSDGXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through a Claisen-Schmidt condensation reaction between piperonal and an appropriate ketone using a base such as potassium hydroxide in ethanol under ultrasonic irradiation.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides and other reduced derivatives.
Substitution: Various substituted benzodioxole and thiophene derivatives.
Scientific Research Applications
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biochemical pathways, particularly those involving sulfur-containing compounds and heterocyclic rings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide involves several molecular targets and pathways:
Microtubule Assembly: The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Enzyme Inhibition: The compound may inhibit specific enzymes, such as cyclooxygenase (COX), which are involved in inflammatory pathways.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide (CAS 1206989-07-2)
This compound (reported in ) shares the same core structure as the target molecule but substitutes the 1,3-benzodioxol-5-yl group with a 3-methoxyphenyl moiety. Key differences include:
| Property | Target Compound | 3-Methoxyphenyl Analog |
|---|---|---|
| Aromatic Substituent | 1,3-Benzodioxol-5-yl (electron-rich, fused ring) | 3-Methoxyphenyl (electron-donating methoxy group) |
| Molecular Formula | Not explicitly stated | C₂₁H₁₉N₃O₄S₃ |
| Molecular Weight | Estimated ~470–500 g/mol | 473.6 g/mol |
The benzodioxole group in the target compound may enhance metabolic stability compared to the methoxyphenyl analog due to reduced oxidative susceptibility .
Compounds with Heterocyclic Variations
N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7)
This oxazole derivative ( ) replaces the 1,2,4-oxadiazole ring with a 1,3-oxazole core. Key distinctions include:
| Property | Target Compound | Oxazole Analog |
|---|---|---|
| Heterocyclic Core | 1,2,4-Oxadiazole (5-membered, two N atoms) | 1,3-Oxazole (5-membered, one N and one O atom) |
| Sulfonamide Linkage | Direct sulfonamide (-SO₂-NR₂) | Sulfonyl group (-SO₂-) attached to oxazole |
| Molecular Weight | ~470–500 g/mol (estimated) | 410.51 g/mol |
Sulfonamide-Containing Triazole Derivatives
Compounds [7–9] from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonyl and aromatic motifs but feature 1,2,4-triazole-thione cores instead of oxadiazoles. Notable contrasts:
| Property | Target Compound | Triazole-Thione Derivatives |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Triazole-thione |
| Tautomerism | Not observed | Exists as thione tautomer (C=S confirmed by IR) |
| Bioactivity Implications | Oxadiazoles: Often act as bioisosteres for esters/amides | Triazole-thiones: May exhibit antioxidant or metal-chelating properties |
The absence of tautomerism in the target compound could simplify its pharmacokinetic profile compared to triazole-thiones .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, a thiophene ring, and an oxadiazole group. Its molecular formula is with a molecular weight of 398.43 g/mol. The following table summarizes its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.43 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar dilution methods.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In vitro assays indicated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
The biological activities of the compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that it binds effectively to enzymes involved in inflammation and microbial resistance pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's antimicrobial efficacy against multidrug-resistant strains. Results indicated a promising profile with lower MIC values compared to conventional antibiotics .
- Antioxidant Evaluation : Another investigation assessed the antioxidant potential using DPPH and ABTS assays. The compound exhibited a significant reduction in radical species, supporting its role as an antioxidant agent .
- Anti-inflammatory Research : Clinical trials have begun to assess the anti-inflammatory properties in models of arthritis. Preliminary results show a decrease in swelling and pain in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
